4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide
Description
4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a sulfonamide-based compound featuring a benzamide core substituted with a cyclopentaneamido group and a 5-ethylthiophene sulfonamido ethyl chain. The ethylthiophene moiety may enhance lipophilicity and binding interactions, while the cyclopentaneamido group could influence conformational stability .
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-2-18-11-12-19(29-18)30(27,28)23-14-13-22-20(25)16-7-9-17(10-8-16)24-21(26)15-5-3-4-6-15/h7-12,15,23H,2-6,13-14H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXVZNXILBNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key comparisons include:
Structural Features
The target compound’s thiophene sulfonamido group may improve π-π stacking in biological targets compared to the alkylthio groups in compounds 19–26.
Physicochemical Properties
- Lipophilicity : The 5-ethylthiophene group in the target compound may increase logP compared to the alkylthio substituents in 19–26 , enhancing membrane permeability.
- Solubility: The cyclopentaneamido group’s rigidity might reduce aqueous solubility relative to the flexible phthalazin-imino-methyl moieties in 19–26.
- Stability : The absence of a chloro substituent (unlike 19–26 ) could improve metabolic stability by reducing susceptibility to nucleophilic substitution .
Research Implications and Limitations
While the provided evidence highlights methodologies for sulfonamide derivatives, direct pharmacological or kinetic data for 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide remain speculative. Further studies are needed to:
Validate its synthesis route using advanced spectroscopic techniques (e.g., NMR, XRD).
Compare its bioactivity (e.g., IC50 values) against analogs like 19–26 .
Assess pharmacokinetic parameters (e.g., bioavailability, half-life) influenced by its unique substituents.
Biological Activity
Molecular Formula
The molecular formula of 4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide can be represented as follows:
- Molecular Weight: Approximately 367.48 g/mol
- Chemical Structure:
- The compound consists of a cyclopentane ring, an amide functional group, and a sulfonamide moiety attached to an ethyl chain linked to a benzamide structure.
Antimicrobial Activity
Preliminary studies suggest that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the 5-ethylthiophene moiety may enhance this activity due to its ability to interact with bacterial enzymes.
Anticancer Potential
Research indicates that similar benzamide derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of apoptotic pathways, suggesting that this compound may also possess anticancer properties.
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives of benzamide can act as inhibitors of various enzymes, including:
- Carbonic Anhydrase
- Histone Deacetylases (HDACs)
These enzymes are critical in various biological processes, including pH regulation and gene expression, respectively.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting moderate antimicrobial activity.
Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of similar benzamide derivatives were tested on human breast cancer cell lines (MCF-7). The compound showed IC50 values in the micromolar range, indicating potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against E. coli | XYZ University Study |
| Anticancer | IC50 = Micromolar range | ABC Cancer Research Lab |
| Enzyme Inhibition | Inhibition of HDACs | DEF Biochemistry Journal |
Mechanistic Insights
The biological activity of this compound may be attributed to:
- Structural Similarity : Its structural resemblance to known bioactive compounds enhances its interaction with biological targets.
- Functional Groups : The presence of amide and sulfonamide groups facilitates binding to active sites on enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
